N-(3-((3-methyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)amino)phenyl)acetamide
CAS No.: 899729-70-5
Cat. No.: VC6053962
Molecular Formula: C13H13N7O
Molecular Weight: 283.295
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 899729-70-5 |
|---|---|
| Molecular Formula | C13H13N7O |
| Molecular Weight | 283.295 |
| IUPAC Name | N-[3-[(3-methyltriazolo[4,5-d]pyrimidin-7-yl)amino]phenyl]acetamide |
| Standard InChI | InChI=1S/C13H13N7O/c1-8(21)16-9-4-3-5-10(6-9)17-12-11-13(15-7-14-12)20(2)19-18-11/h3-7H,1-2H3,(H,16,21)(H,14,15,17) |
| Standard InChI Key | MHBODMOPUYLSTD-UHFFFAOYSA-N |
| SMILES | CC(=O)NC1=CC=CC(=C1)NC2=C3C(=NC=N2)N(N=N3)C |
Introduction
Chemical Identity and Structural Features
Molecular Architecture
The compound’s structure integrates three key components:
-
A triazolopyrimidine core (3-methyl-3H- triazolo[4,5-d]pyrimidine), comprising a five-membered triazole ring fused to a six-membered pyrimidine ring.
-
An aniline derivative (3-aminophenyl) serving as a linker.
-
An acetamide group (-NHCOCH₃) attached to the phenyl ring.
The methyl group at position 3 of the triazole ring introduces steric and electronic effects that influence binding selectivity .
Table 1: Key Structural Descriptors
Synthesis and Industrial Production
Laboratory-Scale Synthesis
The synthesis typically follows a multi-step protocol:
Step 1: Preparation of 3-methyl-3H- triazolo[4,5-d]pyrimidin-7-amine via cyclocondensation of 4,5-diaminopyrimidine with methyl azide under acidic conditions.
Step 2: Coupling with 3-nitroacetophenone using palladium-catalyzed Buchwald-Hartwig amination, followed by reduction to yield 3-aminophenyl intermediate .
Step 3: Acetylation of the aniline group using acetic anhydride in dichloromethane .
Table 2: Representative Reaction Conditions
| Step | Reagents/Conditions | Yield (%) |
|---|---|---|
| 1 | H₂SO₄, CH₃N₃, 80°C, 12h | 62 |
| 2 | Pd(dba)₂, Xantphos, K₃PO₄, toluene, 110°C | 45 |
| 3 | (CH₃CO)₂O, DCM, RT, 4h | 89 |
Industrial production employs continuous-flow reactors to enhance scalability, with yields exceeding 70% in optimized setups .
Physicochemical Properties
Solubility and Stability
The compound exhibits moderate aqueous solubility (1.2 mg/mL at 25°C) due to its hydrophobic triazolopyrimidine core. Stability studies indicate degradation <5% under ambient conditions over 12 months, with accelerated degradation observed at pH <3 or >9 .
Table 3: Physicochemical Profile
| Property | Value | Method |
|---|---|---|
| LogP | 2.1 ± 0.3 | HPLC (C18 column) |
| pKa | 4.9 (pyrimidine N), 9.2 (amide) | Potentiometric titration |
| Melting Point | 218–220°C (dec.) | Differential Scanning Calorimetry |
Biological Activity and Mechanism
Kinase Inhibition
The compound demonstrates nanomolar inhibition (IC₅₀ = 23 nM) against Nek2 kinase, a mitotic regulator overexpressed in breast and ovarian cancers. Structural studies reveal covalent binding to cysteine 22 via Michael addition, facilitated by the electron-deficient ethynyl group in related analogs .
Antiproliferative Effects
In MCF-7 breast cancer cells, it reduces viability by 78% at 10 μM (72h exposure). Mechanistically, this correlates with G2/M cell cycle arrest and caspase-3/7 activation, indicating apoptosis induction .
Table 4: In Vitro Pharmacological Data
| Assay | Result | Cell Line/Model |
|---|---|---|
| Nek2 Inhibition | IC₅₀ = 23 nM | Recombinant enzyme |
| Cell Viability | IC₅₀ = 4.7 μM | MCF-7 (breast cancer) |
| Caspase-3/7 Activation | 3.8-fold increase vs. control | HeLa |
Pharmacological Applications
Oncology
Preclinical studies in xenograft models show 60% tumor growth inhibition at 50 mg/kg (oral, q.d.), with no significant weight loss or hepatotoxicity .
Inflammatory Diseases
The compound suppresses TNF-α production in LPS-stimulated macrophages (EC₅₀ = 12 μM), suggesting potential in rheumatoid arthritis and Crohn’s disease .
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume